

A meta-analysis of the efficacy of Mometasone Furoate in asthma treatment

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Compound of Interest

Compound Name: *Mometasone Furoate*

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Mometasone Furoate in Asthma Therapy: A Comparative Meta-Analysis

For Immediate Release

This comparative guide provides a meta-analysis of the efficacy of **Mometasone Furoate** for the treatment of persistent asthma. The analysis focuses on key clinical endpoints and compares the performance of **Mometasone Furoate** with other commonly prescribed inhaled corticosteroids (ICS). Detailed experimental protocols from pivotal trials are included to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the supporting data.

Comparative Efficacy of Mometasone Furoate

Mometasone Furoate (MF) has demonstrated significant efficacy in improving lung function and reducing asthma symptoms. A meta-analysis of six randomized controlled trials (RCTs) involving 1,354 patients with moderate to severe persistent asthma showed that MF was superior to other ICS therapies, such as Fluticasone Propionate, Budesonide, and Beclomethasone Dipropionate, in improving several key pulmonary function indices.[\[1\]](#)[\[2\]](#)

Specifically, MF showed a greater improvement in morning peak expiratory flow (PEF), with a mean difference of 13.96 L/min.[\[1\]](#) Furthermore, significant improvements were observed in Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Forced

Expiratory Flow at 25%-75% of FVC (FEF25-75%).[\[1\]](#) Patients treated with **Mometasone Furoate** also reported a greater reduction in the use of rescue medication and a decrease in morning difficulty breathing scores.[\[1\]](#)

In pediatric populations with asthma, a meta-analysis of four RCTs found that **Mometasone Furoate** was associated with a substantial increase in predicted FEV1, FEV1, and morning PEF when compared to placebo.

Below is a summary of the quantitative data from these meta-analyses.

Table 1: Meta-Analysis of Mometasone Furoate vs. Other Inhaled Corticosteroids in Adults

Efficacy Endpoint	Mean Difference (95% CI)	p-value	Reference
Morning PEF (L/min)	13.96 (7.61 to 20.31)	< 0.00001	
FEV1 (L)	0.08 (0.02 to 0.13)	0.009	
FVC (L)	0.11 (0.04 to 0.17)	0.0009	
FEF25-75% (L/sec)	0.19 (0.09 to 0.28)	0.0001	
Morning Difficulty Breathing Score	0.13 (0.01 to 0.26)	0.03	
Morning Cough Score	0.03 (-0.07 to 0.13)	0.55	
Morning Wheezing Score	0.14 (0.00 to 0.28)	0.05	

Table 2: Meta-Analysis of Mometasone Furoate vs. Placebo in Children

Efficacy Endpoint	Mean Difference (95% CI)	p-value	Reference
Predicted FEV1 (%)	7.53 (7.02 to 8.04)	< 0.00001	
FEV1 (L)	0.11 (0.10 to 0.12)	< 0.00001	
Morning PEF (L/min)	17.70 (9.91 to 25.49)	< 0.00001	

Experimental Protocols

The following sections detail the methodologies of representative clinical trials that have compared **Mometasone Furoate** with other inhaled corticosteroids.

Mometasone Furoate DPI vs. Fluticasone Propionate MDI

- Study Design: 8-week, randomized, open-label, parallel-group study.
- Patient Population: 167 adults and adolescents with moderate persistent asthma previously treated with Fluticasone Propionate.
- Inclusion Criteria: Diagnosis of asthma for at least 3 months, FEV1 between 60% and 90% of predicted normal, and a demonstrated reversibility of FEV1 of at least 12% after inhalation of a short-acting beta₂-agonist.
- Exclusion Criteria: History of life-threatening asthma, more than 12 inhalations per day of salbutamol on 2 consecutive days, or a respiratory tract infection within the 2 weeks prior to screening.
- Treatment Arms:
 - **Mometasone Furoate** Dry Powder Inhaler (DPI): 400 mcg once daily in the evening.
 - Fluticasone Propionate Metered-Dose Inhaler (MDI): 250 mcg (two 125-mcg puffs) twice daily.

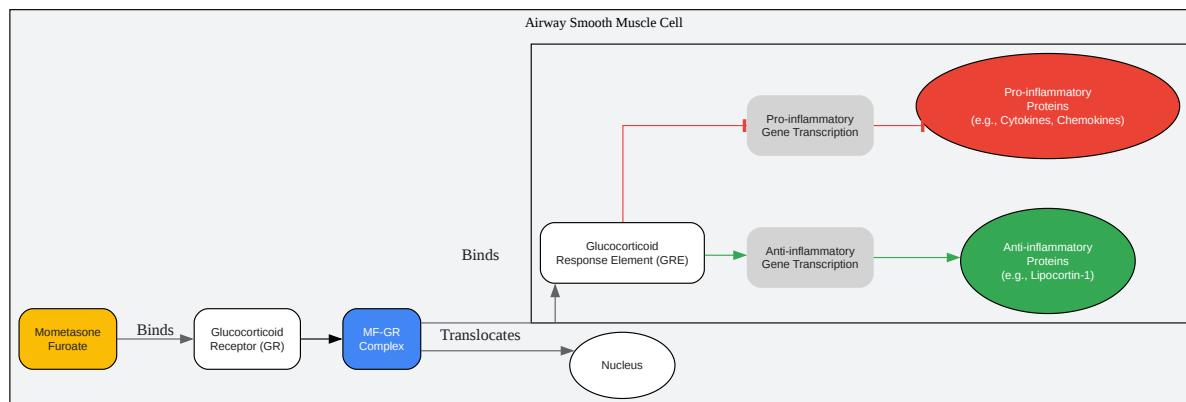
- Primary Efficacy Endpoint: Change in FEV1 from baseline to the end of the 8-week treatment period.

Mometasone Furoate DPI vs. Fluticasone Propionate DPI (Noninferiority Trial)

- Study Design: 12-week, randomized, double-blind, noninferiority trial.
- Patient Population: Adults with moderate-to-severe persistent asthma.
- Treatment Arms:
 - **Mometasone Furoate** DPI: 400 mcg twice daily.
 - Fluticasone Propionate DPI: 500 mcg twice daily.
- Primary Efficacy Endpoint: Change from baseline in morning PEFR.

Mechanism of Action: Signaling Pathway

Mometasone Furoate is a synthetic corticosteroid with a high affinity for glucocorticoid receptors. Its anti-inflammatory effects in asthma are mediated through the modulation of gene expression. The drug diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.

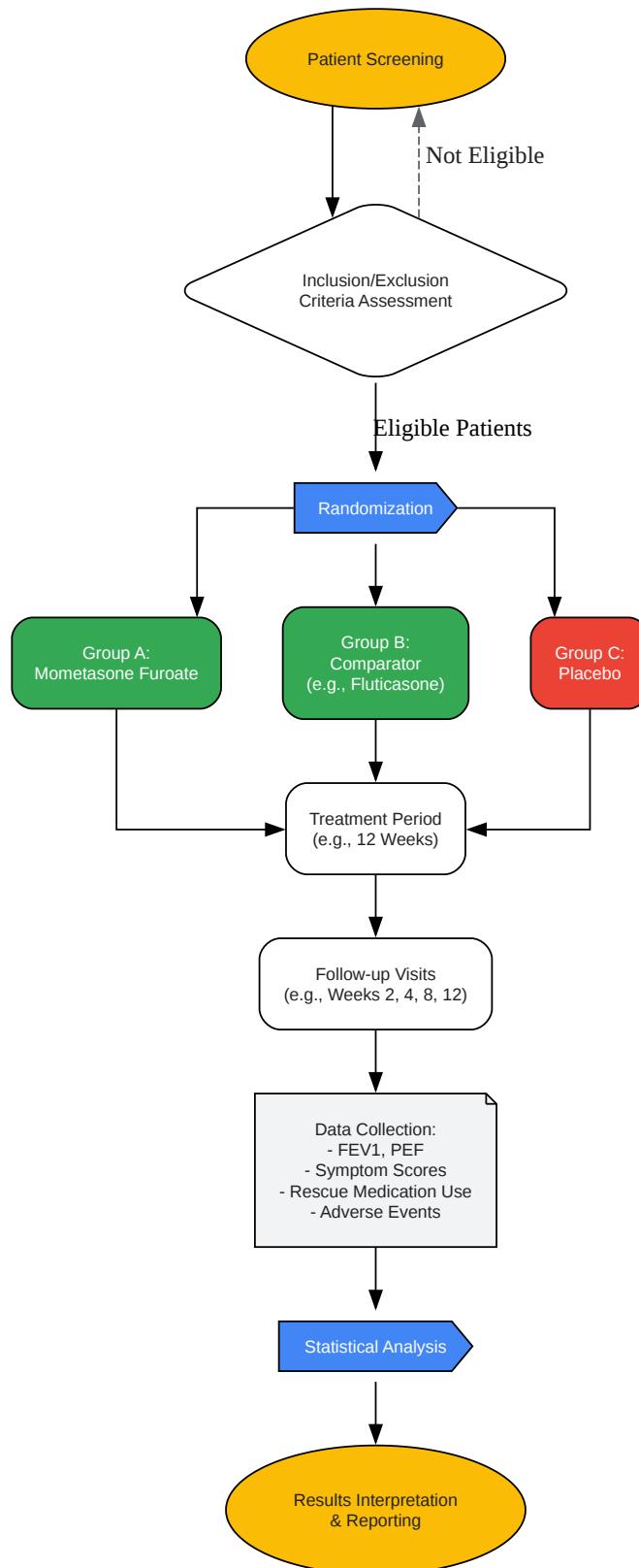


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Mometasone Furoate Signaling Pathway

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of **Mometasone Furoate** in asthma treatment.

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Clinical Trial Workflow Example

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